Pseudobactin

Descripción

Propiedades

Número CAS |

76975-04-7 |

|---|---|

Fórmula molecular |

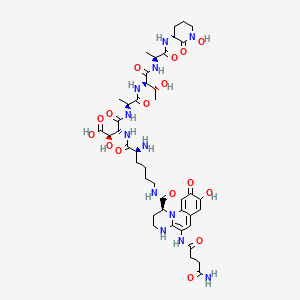

C42H60N12O16 |

Peso molecular |

989 g/mol |

Nombre IUPAC |

(2R,3R)-3-[[(2S)-2-amino-6-[[(1S)-5-[(4-amino-4-oxobutanoyl)amino]-8-hydroxy-9-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]quinoline-1-carbonyl]amino]hexanoyl]amino]-2-hydroxy-4-[[(2S)-1-[[(2R,3R)-3-hydroxy-1-[[(2S)-1-[[(3R)-1-hydroxy-2-oxopiperidin-3-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C42H60N12O16/c1-18(35(61)50-23-8-6-14-53(70)41(23)67)47-39(65)31(20(3)55)51-36(62)19(2)48-40(66)32(33(60)42(68)69)52-37(63)22(43)7-4-5-12-46-38(64)25-11-13-45-34-24(49-30(59)10-9-29(44)58)15-21-16-27(56)28(57)17-26(21)54(25)34/h15-20,22-23,25,31-33,45,55-56,60,70H,4-14,43H2,1-3H3,(H2,44,58)(H,46,64)(H,47,65)(H,48,66)(H,49,59)(H,50,61)(H,51,62)(H,52,63)(H,68,69)/t18-,19-,20+,22-,23+,25-,31+,32+,33+/m0/s1 |

Clave InChI |

HGYMGQIZTWEDBI-WBYFLIHPSA-N |

SMILES |

CC(C(C(=O)NC(C)C(=O)NC1CCCN(C1=O)O)NC(=O)C(C)NC(=O)C(C(C(=O)O)O)NC(=O)C(CCCCNC(=O)C2CCNC3=C(C=C4C=C(C(=O)C=C4N23)O)NC(=O)CCC(=O)N)N)O |

SMILES isomérico |

C[C@H]([C@H](C(=O)N[C@@H](C)C(=O)N[C@@H]1CCCN(C1=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]([C@H](C(=O)O)O)NC(=O)[C@H](CCCCNC(=O)[C@@H]2CCNC3=C(C=C4C=C(C(=O)C=C4N23)O)NC(=O)CCC(=O)N)N)O |

SMILES canónico |

CC(C(C(=O)NC(C)C(=O)NC1CCCN(C1=O)O)NC(=O)C(C)NC(=O)C(C(C(=O)O)O)NC(=O)C(CCCCNC(=O)C2CCNC3=C(C=C4C=C(C(=O)C=C4N23)O)NC(=O)CCC(=O)N)N)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Pseudobactin; Ferric pseudobactin; |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Differences

Key Findings :

- Structural Overlap with Pyoverdines: this compound was initially termed distinct from pyoverdines, but structural analyses confirm it is a pyoverdine variant . However, aptamers specific to P.

- Receptor Specificity: this compound uptake in P. aeruginosa . Similarly, P. fluorescens ATCC 17400 cannot utilize this compound BN7 without heterologous receptor expression .

- Functional Divergence : this compound uniquely primes plants for ISR via jasmonate/ethylene pathways, whereas SA-dependent pyoverdines (e.g., in P. syringae) lack this trait .

Key Findings :

- Biosynthetic Redundancy : pbsC in Pseudomonas sp. M114 shares motifs with pyoverdine synthetase pvdD but lacks motifs VI and X, suggesting functional divergence .

- Regulatory Antagonism: In P. fluorescens ATCC 17400, pyoverdine represses quinolobactin production, highlighting competition between siderophore pathways .

Iron Affinity and Ecological Impact

| Parameter | This compound | Pyoverdines | Enterobactin |

|---|---|---|---|

| Iron-Binding Constant (K) | ~10³² M⁻¹ (estimated) | ~10³²–10³³ M⁻¹ | ~10⁵² M⁻¹ |

| Ecological Role | Antagonizes fungi via iron sequestration | Enhances P. aeruginosa virulence | Dominates in enteric environments |

| Cross-Utilization | Limited (strain-specific receptors) | Rare (e.g., P. putida WCS358 cannot use P. aeruginosa pyoverdines) | Broad among Enterobacteriaceae |

Key Findings :

- Fungistatic Activity : this compound outcompetes fungal siderophores (e.g., fusarinine) due to higher iron affinity, suppressing pathogens like Fusarium oxysporum .

- Iron Competition : Pseudomonads producing this compound inhibit competitors lacking compatible receptors, as seen in P. putida WCS358-mediated rhizosphere exclusion .

Q & A

Q. How is the molecular structure of pseudobactin determined, and what techniques are critical for its characterization?

The structure of pseudibactin was resolved using single-crystal X-ray diffraction, revealing a linear hexapeptide with alternating L- and D-amino acids and a quinoline-derived fluorescent moiety. Key techniques include:

Q. What experimental methodologies are used to study this compound's role in iron uptake by plant-growth-promoting Pseudomonas strains?

Researchers employ:

- Radiolabeled ⁵⁵Fe³⁺ uptake assays to quantify iron acquisition efficiency in Pseudomonas strains (e.g., P. putida WCS358) under iron-limited conditions .

- Siderophore competition experiments to compare this compound’s efficacy with other siderophores (e.g., this compound 374) .

- Genetic knockout studies to identify biosynthetic genes (e.g., cluster A in Pseudomonas sp.) linked to this compound production .

Advanced Research Questions

Q. How can contradictory data on this compound’s iron-uptake efficiency across Pseudomonas strains be resolved?

Contradictions often arise from strain-specific genetic variations or experimental conditions. Methodological approaches include:

- Standardizing growth media (e.g., Fe³⁺-limited pyridine-acetic acid buffer) to control environmental variables .

- Comparative genomics to identify differences in siderophore biosynthesis genes (e.g., pMR and pMA3 cosmids) .

- Meta-analysis of uptake kinetics (e.g., Vmax and Km values) across published datasets .

Q. What strategies are recommended for engineering this compound-producing Pseudomonas strains to enhance phytopathogen suppression?

Advanced approaches involve:

- CRISPR-Cas9-mediated gene editing to overexpress this compound biosynthetic clusters (e.g., cluster A) .

- Transcriptomic profiling under rhizosphere-mimicking conditions to identify regulatory pathways .

- Synergistic application with other antimicrobial agents in controlled pot trials to assess combinatorial effects .

Q. How should researchers address reproducibility challenges in this compound crystallography studies?

Reproducibility requires:

- Detailed reporting of crystallization conditions (e.g., pH, temperature, buffer composition) as per IUCr guidelines .

- Validation of asymmetric units (e.g., dimer formation with 26 water molecules) using multiple diffraction datasets .

- Open-access deposition of crystallographic data in repositories like the Protein Data Bank (PDB) .

Methodological and Data Analysis Questions

Q. What statistical methods are appropriate for analyzing this compound’s impact on plant growth metrics?

Use:

Q. How can researchers differentiate this compound from pseudoscientific claims in agricultural studies?

Apply criteria from Science vs. Pseudoscience frameworks:

- Falsifiability : Ensure hypotheses are testable (e.g., "this compound increases crop yield by ≥20% under Fe-limited conditions") .

- Peer-reviewed validation : Cross-check results against independent studies (e.g., Pseudomonas genome databases) .

- Transparency : Share raw data (e.g., HPLC chromatograms, growth curves) in supplementary materials .

Experimental Design Challenges

Q. What controls are essential in this compound bioassays to avoid false positives in antimicrobial activity?

Include:

Q. How should researchers handle non-reproducible results in this compound crystallography?

Follow protocols from Beilstein Journal of Organic Chemistry:

- Triplicate crystallization trials with varying precipitant concentrations .

- Dynamic light scattering (DLS) to assess solution homogeneity before crystallization .

- Collaborative validation with independent labs using shared samples .

Data Management and Reporting

Q. What metadata standards are critical for publishing this compound-related datasets?

Adhere to FAIR principles:

- Structured formats : Include .cif files for crystallographic data and .fasta for genetic sequences .

- Contextual details : Document strain IDs (e.g., ATCC numbers), growth conditions, and instrument calibration logs .

- Repository compliance : Use discipline-specific databases (e.g., GenBank for gene clusters, Zenodo for raw spectra) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.